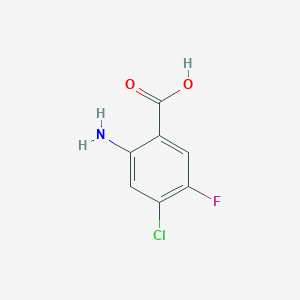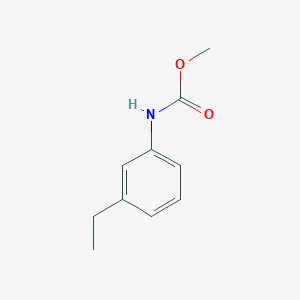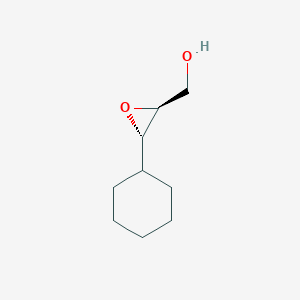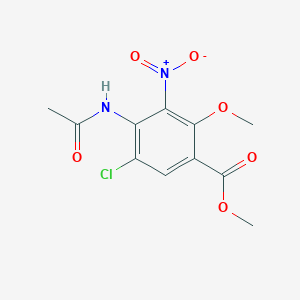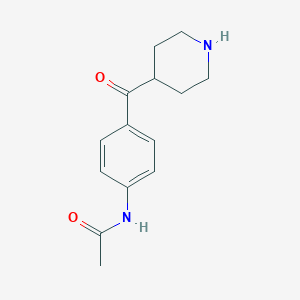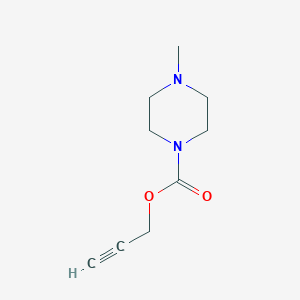![molecular formula C20H14ClF3N4O4 B048830 4-[4-[[4-クロロ-3-(トリフルオロメチル)フェニル]カルバモイルアミノ]フェノキシ]-1-オキシドピリジン-1-イウム-2-カルボキサミド CAS No. 583840-04-4](/img/structure/B48830.png)
4-[4-[[4-クロロ-3-(トリフルオロメチル)フェニル]カルバモイルアミノ]フェノキシ]-1-オキシドピリジン-1-イウム-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, also known as 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, is a useful research compound. Its molecular formula is C20H14ClF3N4O4 and its molecular weight is 466.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療:併用療法
BAY-68-7769: は、他の化学療法薬との併用療法として研究されています。 例えば、進行固形腫瘍患者において、ダカルバジンとの併用により、薬物動態相互作用を調査した例があります 。この研究では、BAY-68-7769がダカルバジンとその代謝物の薬物動態にどのように影響するかを理解することを目的としており、治療効果を高めるための最適な投与戦略につながる可能性があります。
がん患者の心血管安全性
BAY-68-7769の心血管安全性プロファイルは、特に進行がんの治療を受けている患者にとって重要な関心事です。 左室駆出率、QT/QTc間隔、心拍数、血圧などの心血管パラメータに対するBAY-68-7769の影響を評価する研究が行われています 。これは、がん治療中に心臓の有害事象のリスクを評価するために不可欠です。
グルコース輸送体タイプ1(GLUT1)のアンタゴニスト
BAY-68-7769: は、肝細胞癌(HCC)に関連するプロセスである好気的解糖に関与するGLUT1受容体のアンタゴニストとして同定されています。 BAY-68-7769によるGLUT1の標的化は、腫瘍細胞の増殖、薬剤耐性、転移を潜在的に阻害する可能性があります 。
合成と化学処理
この化合物は、合成と処理に関する研究の対象となっています。 研究では、BAY-68-7769の調製方法が詳細に示されており、反応条件や目的の化学構造を実現するための特定の試薬の使用が含まれています 。この情報は、この化合物の大量生産と医薬品の用途に不可欠です。
腫瘍細胞の増殖と血管新生阻害
BAY-68-7769: 細胞表面チロシンキナーゼ受容体および腫瘍細胞の増殖と血管新生に関与するその後の細胞内キナーゼに作用します 。これらの経路を阻害することで、この化合物はさまざまながんの増殖と拡散を防ぐために使用できます。
FDA承認のトリフルオロメチル基含有薬
トリフルオロメチル基含有化合物であるBAY-68-7769は、さまざまな薬理作用を示す、FDA承認の薬物のより広いクラスの一部です。 トリフルオロメチル基は、多くの薬物によく見られる薬理フォアであり、BAY-68-7769に存在することは、さまざまな治療分野における潜在的な用途を示唆しています 。
作用機序
Target of Action
BAY-68-7769, also known as Sorafenib, is a multikinase inhibitor . It primarily targets Raf kinase , vascular endothelial growth factor receptors (VEGFR) , and platelet-derived growth factor receptors (PDGFR) . These targets play crucial roles in cell growth and angiogenesis, which are essential processes for tumor development and progression .
Mode of Action
BAY-68-7769 interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in tumor cell proliferation and tumor vascularization .
Biochemical Pathways
The primary biochemical pathway affected by BAY-68-7769 is the RAS/RAF/MEK/ERK cascade pathway . This pathway is involved in cell proliferation and survival. By inhibiting Raf kinase, BAY-68-7769 disrupts this pathway, leading to decreased tumor cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of BAY-68-7769, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .
Result of Action
The molecular and cellular effects of BAY-68-7769’s action include decreased glucose uptake and prolonged proliferation of hepatocellular carcinoma (HCC) cells . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors .
Safety and Hazards
将来の方向性
The compound is part of a class of drugs that have shown significant promise in the treatment of cancer . Future research may focus on improving the efficacy and reducing the side effects of these drugs. Additionally, the trifluoromethyl group, which is part of this compound, is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) , indicating a promising direction for future drug development.
生化学分析
Biochemical Properties
It is known that this compound interacts with several protein kinases, including RAF, VEGFR-2PK30, and PDGFR kinases . These interactions suggest that 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide may play a role in regulating cell signaling pathways.
Cellular Effects
The effects of 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide on cellular processes are complex and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide is not completely understood. It is known that this compound can bind to several protein kinases, potentially leading to changes in gene expression and enzyme activity .
特性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLLTTWWZIYME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
583840-04-4 |
Source


|
| Record name | BAY-68-7769 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FQP001BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


